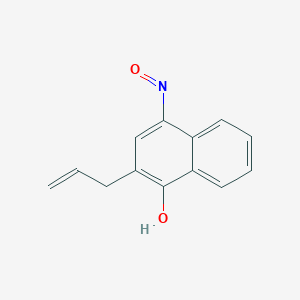
4-Nitroso-2-(prop-2-en-1-yl)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitroso-2-(prop-2-en-1-yl)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a nitroso group (-NO) and a prop-2-en-1-yl group attached to the naphthalene ring. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroso-2-(prop-2-en-1-yl)naphthalen-1-ol typically involves the reaction of 2-(prop-2-en-1-yl)naphthalen-1-ol with nitrosating agents. One common method involves the use of sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to introduce the nitroso group into the naphthalene ring. The reaction is usually carried out at low temperatures to prevent the decomposition of the nitroso compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitroso-2-(prop-2-en-1-yl)naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitroso group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-nitro-2-(prop-2-en-1-yl)naphthalen-1-ol.
Reduction: Formation of 4-amino-2-(prop-2-en-1-yl)naphthalen-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
4-Nitroso-2-(prop-2-en-1-yl)naphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. The nitroso group is known to interact with biological molecules, making it a subject of interest in medicinal chemistry.
Medicine: Investigated for its potential use in drug development. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for designing new therapeutic agents.
Industry: Used in the production of dyes and pigments. The compound’s ability to form stable colored complexes makes it useful in the dye industry.
Mechanism of Action
The mechanism of action of 4-Nitroso-2-(prop-2-en-1-yl)naphthalen-1-ol involves its interaction with biological molecules through the nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The compound can also undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. These interactions can lead to cell death, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2-(prop-2-en-1-yl)naphthalen-1-ol: Similar structure but with a nitro group instead of a nitroso group.
4-Amino-2-(prop-2-en-1-yl)naphthalen-1-ol: Similar structure but with an amino group instead of a nitroso group.
2-(prop-2-en-1-yl)naphthalen-1-ol: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Uniqueness
4-Nitroso-2-(prop-2-en-1-yl)naphthalen-1-ol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group allows the compound to participate in various redox reactions and form covalent bonds with biological molecules, making it valuable in both chemical and biological research.
Properties
CAS No. |
95739-60-9 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-nitroso-2-prop-2-enylnaphthalen-1-ol |
InChI |
InChI=1S/C13H11NO2/c1-2-5-9-8-12(14-16)10-6-3-4-7-11(10)13(9)15/h2-4,6-8,15H,1,5H2 |
InChI Key |
RYIASIHZCJHJOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C2=CC=CC=C2C(=C1)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


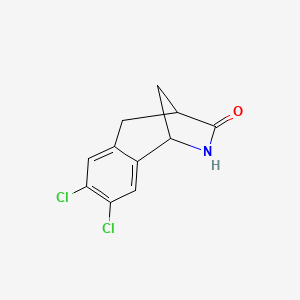

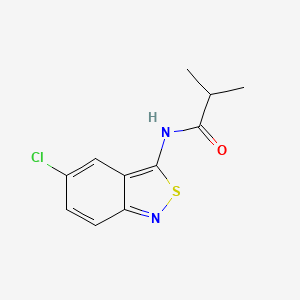
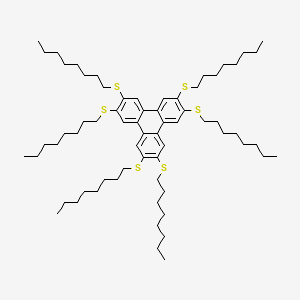

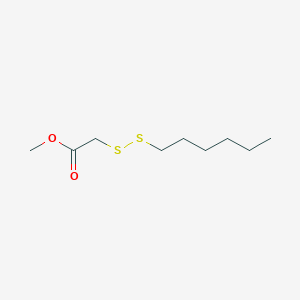
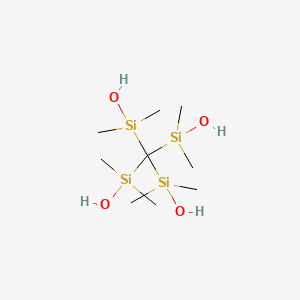
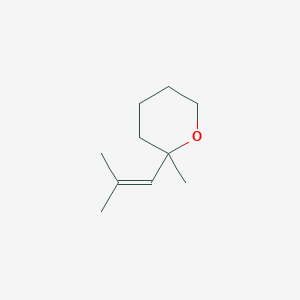
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
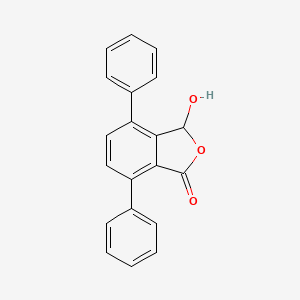
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
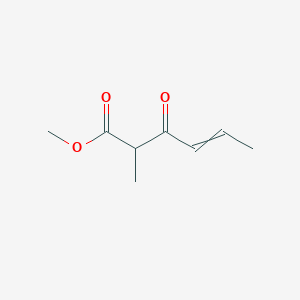
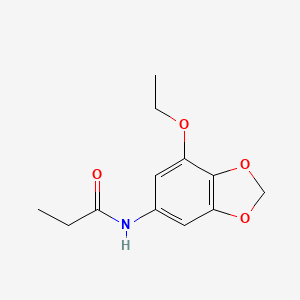
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
